First Monomeric η²-Nitrosoarene Platinum(0) Complex – High-Precision Crystal Structure as the Definitive Structural Benchmark
The crystal structure of Pt(PPh₃)₂(PhNO) (I) was determined by single-crystal X‑ray diffraction and reported as the first example of a structure determination for a monomeric complex of a metal in a low oxidation state bearing an η²‑bonded nitroso ligand [1]. Compound I crystallizes in the monoclinic space group P2₁/c (no. 14) with a = 14.228(4) Å, b = 13.914(3) Å, c = 17.855(4) Å, β = 100.31(2)°, V = 3478(3) ų, and Z = 4. Final R and Rw indices are 0.026 and 0.030 for 3609 observed reflections (I ≥ 3σ(I)). By contrast, the tBuNO (II) and CF₃NO (III) analogs were synthesized in the same study but no crystal structures were reported for them, and no other monomeric η²‑nitrosoarene Pt(0) complex has been structurally characterized to comparable precision [1].
| Evidence Dimension | Crystal structure determination precision and availability |
|---|---|
| Target Compound Data | Space group P2₁/c; a = 14.228(4), b = 13.914(3), c = 17.855(4) Å; β = 100.31(2)°; V = 3478(3) ų; R = 0.026, Rw = 0.030; Z = 4 |
| Comparator Or Baseline | Pt(PPh₃)₂(tBuNO) and Pt(PPh₃)₂(CF₃NO) – no crystal structures reported; no other η²‑nitrosoarene Pt(0) complex with published atomic coordinates |
| Quantified Difference | R = 0.026 for PhNO complex vs. absence of any structure for tBuNO and CF₃NO analogs |
| Conditions | Single-crystal X‑ray diffraction, Mo‑Kα radiation, room temperature, 3609 independent observed reflections |
Why This Matters
Procurement for structural biology docking, computational DFT calibration, or crystallographic teaching requires a complex with definitive, high-precision 3D coordinates, which Pt(PPh₃)₂(PhNO) uniquely provides among this class of compounds.
- [1] Pizzotti, M.; Porta, F.; Cenini, S.; Demartin, F.; Masciocchi, N. Further investigations of the reactivity of η²-bonded nitroso complexes of platinum. The crystal structure of Pt(PPh₃)₂(PhNO). J. Organomet. Chem. 1987, 330, 265–278. View Source
